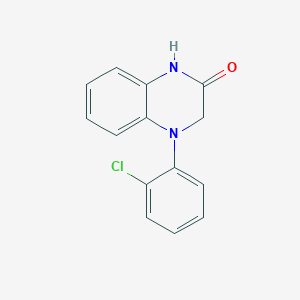

4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWOKXRHOYJHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892915-54-6 | |

| Record name | 4-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Analogs

(S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807)

- Structure : Pyridine core with 2-chlorophenyl and tricarboxylate substituents.

- Activity : Inhibits glycogen phosphorylase by binding to an allosteric site (PDB complexes 2QN1 and 2QN2) .

- Comparison: Unlike the quinoxaline core of the target compound, W1807’s pyridine ring may confer distinct electronic properties.

Chromene Derivatives

2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Structure : Chromene scaffold with dual chlorophenyl substituents.

- Synthesis: Derived from diarylidene cyclohexanone and malononitrile .

- Comparison: The chromene core introduces a bicyclic system, increasing rigidity compared to the monocyclic quinoxaline. This structural difference may alter binding kinetics in enzyme inhibition.

Dihydropyridine Derivatives

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Quinoxaline Derivatives with Heterocyclic Modifications

3-[2-Oxo-2-(2-thienyl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one

- Structure: Quinoxaline core substituted with a thiophene-containing oxoethylidene group.

- Comparison : The thiophene substituent may increase electron density compared to the chlorophenyl group, altering reactivity in biological systems.

4-[(2E)-3-(4-Methoxyphenyl)-2-phenylprop-2-enoyl]-3,4-dihydroquinoxalin-2(1H)-one

Fluorinated and Alkylated Quinoxalines

7-Fluoranyl-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

- Structure: Fluorine and dimethyl substituents on the quinoxaline core.

- Attributes : Fluorination typically increases metabolic stability, while alkyl groups enhance lipophilicity .

- Comparison : The absence of fluorine in the target compound may result in shorter biological half-life but reduced risk of fluorophore-mediated toxicity.

Research Implications

- Structural Activity Relationships (SAR): The 2-chlorophenyl group appears critical for hydrophobic interactions in enzyme binding, as seen in W1807 . Modifications to the core (e.g., pyridine vs. quinoxaline) significantly alter electronic properties and solubility.

- Synthetic Feasibility : Chromene and dihydropyridine derivatives highlight the versatility of 2-chlorophenyl-containing intermediates in multi-step syntheses .

- Pharmacological Potential: Fluorinated and alkylated quinoxalines suggest pathways to optimize the target compound’s bioavailability and stability .

Biological Activity

4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is a compound belonging to the quinoxalinone family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound features a 1,3-dihydroquinoxalin-2-one core with a chlorophenyl substituent at the 4-position. Its molecular formula is C11H8ClN3O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Antimicrobial Activity

4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one has shown promising results as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial cell wall synthesis and function.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it acts on enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, it has shown inhibitory effects on 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is crucial in prostaglandin metabolism.

The biological activity of 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one can be attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation : The compound inhibits enzymes that play significant roles in inflammatory processes and cancer progression.

- Receptor Interaction : It may modulate receptor activity related to neurotransmission and hormonal regulation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxalinones, including 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Inflammation Models : Animal studies demonstrated that administration of the compound reduced inflammation markers in models of acute inflammation, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves condensation of 4-chlorobenzaldehyde with methyl thioacetate under acidic conditions to form intermediate 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by catalytic hydrogenation. Optimization includes varying catalysts (e.g., palladium on carbon), hydrogen pressure (1–3 atm), and solvent polarity (e.g., ethanol vs. THF) to enhance yield and purity. Kinetic monitoring via TLC or HPLC ensures reaction completion .

Q. How is the crystal structure of 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. SHELX software (e.g., SHELXL) refines structural parameters, including bond lengths, angles, and displacement parameters. Residual factors (R < 0.05) and goodness-of-fit (GOF ≈ 1.0) validate refinement accuracy. Hydrogen bonding and π-π stacking interactions are mapped using programs like Mercury .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer : Discrepancies in R factors or electron density maps often arise from disorder, twinning, or incomplete data. Strategies include:

- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL.

- Disorder Modeling : Split occupancy of disordered atoms and constrain thermal parameters.

- Data Completeness : Ensure high-resolution data (>0.8 Å) and redundancy (>4) to reduce noise. Cross-validate with spectroscopic data (e.g., NMR) .

Q. What methodologies are effective for detecting and quantifying synthetic impurities in 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) using a C18 column (3.5 µm, 150 mm) and gradient elution (acetonitrile/water with 0.1% formic acid) identifies impurities. Quantify via external calibration with reference standards. Common impurities include des-chloro derivatives (e.g., 1,3-dihydroquinoxalin-2-one) and dimerization byproducts. Limit of detection (LOD) < 0.1% is achievable .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. Key steps:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chlorophenyl ring) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for competing pathways (e.g., para vs. meta substitution).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments. Software: Gaussian or ORCA .

Q. What experimental phasing strategies are recommended for macromolecular complexes involving this compound?

- Methodological Answer : For protein-ligand complexes, employ molecular replacement (Phaser) using apo-structure templates. If phases are ambiguous, use SHELXC/D/E pipelines for experimental phasing with anomalous scattering (e.g., SAD/MAD). Heavy atom derivatization (e.g., soaking with PtCl₄) enhances phase resolution. Validate ligand placement with omit maps and Fo-Fc difference density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.